2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-ethoxyanilino)-5-oxopentanoate
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-ethoxyanilino)-5-oxopentanoate is a complex organic compound that features a biphenyl group, an ethoxyphenyl group, and a pentanoate ester
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 5-(4-ethoxyanilino)-5-oxopentanoate |
InChI |
InChI=1S/C27H27NO5/c1-2-32-24-17-15-23(16-18-24)28-26(30)9-6-10-27(31)33-19-25(29)22-13-11-21(12-14-22)20-7-4-3-5-8-20/h3-5,7-8,11-18H,2,6,9-10,19H2,1H3,(H,28,30) |
InChI Key |
FCSQPKZLJDSUKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-ethoxyanilino)-5-oxopentanoate typically involves multiple steps, including the formation of the biphenyl and ethoxyphenyl intermediates, followed by their coupling and esterification. Common reagents used in these reactions include biphenyl-4-carboxylic acid, 4-ethoxyaniline, and pentanoic acid derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-ethoxyanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-ethoxyanilino)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-ethoxyanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The biphenyl and ethoxyphenyl groups may facilitate binding to proteins or enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
Uniqueness
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-ethoxyanilino)-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and ethoxyphenyl moieties contribute to its versatility in various applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
